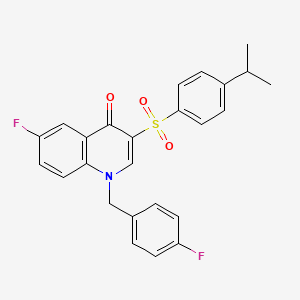

6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. In

Wissenschaftliche Forschungsanwendungen

Photochemical Properties

- Photoinduced C-F Bond Cleavage : Research on fluorinated quinolones, closely related to the compound , shows they undergo heterolytic defluorination upon exposure to light, leading to the generation of aryl cations in solution. This property is significant in the study of phototoxicity and photochemical reactions (Fasani et al., 1999).

Fluorescence and Detection

- Ratiometric Silver Ion and pH Probe : A study on a quinoline-containing diphenylsulfone derivative, similar in structure, demonstrates its application as a UV and fluorescence chemosensor. This derivative selectively binds Ag-ion and exhibits tunable fluorescence, indicating potential use in sensing applications (Gong et al., 2018).

Anticancer Activities

- Cytotoxic Activities of Isatin Derivatives : Research into isatin derivatives, which share structural similarities, has shown significant in vitro cytotoxic activities against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment (Reddy et al., 2013).

- Synthesis and Anticancer Screening : Another study synthesizes and screens quinoline derivatives for anticancer activity, providing insights into the potential use of similar compounds in cancer research (Al-Said et al., 2010).

Chemical Synthesis and Transformations

- Radical Fluorosulfonyl Heteroarylation : A 2023 study highlights the synthesis of SO2F-containing quinoxalin-2(1H)-ones, emphasizing the role of sulfonyl fluoride groups in enhancing biological activities or introducing new functions (Lin et al., 2023).

- QSCR Analysis of Cytotoxicity : The application of Quantitative structure cytotoxicity relationship (QSCR) analysis to a series of fluoroquinolone analogues, including potential anticancer compounds, showcases the importance of this method in drug design and cancer therapy research (Joon et al., 2021).

Luminescence Properties

- Luminescence Properties of Polycyclic Aromatics : The study of luminescence properties of certain polycyclic aromatic compounds, which have structural similarities, shows potential applications in the development of optical materials and sensors (Li et al., 2020).

Synthesis and Applications in Organic Chemistry

- Synthesis of Quinoline Silyloxymethylsulfones : This study demonstrates the synthesis of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, which are important in medicinal chemistry, and suggests potential applications of similar compounds in drug development (Patel et al., 2022).

Eigenschaften

IUPAC Name |

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F2NO3S/c1-16(2)18-5-10-21(11-6-18)32(30,31)24-15-28(14-17-3-7-19(26)8-4-17)23-12-9-20(27)13-22(23)25(24)29/h3-13,15-16H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTYTYBWLIBAEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-1-(4-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)quinolin-4(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![4-[(6-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2665805.png)

![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)

![5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2665808.png)

![Imidazo[1,2-a]pyrazine;hydrochloride](/img/structure/B2665810.png)

![ethyl (4Z)-4-[(acetyloxy)imino]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate](/img/structure/B2665815.png)

![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2665818.png)